Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate
Description
Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate is a quinoline derivative characterized by a cyanomethyl substituent at position 2, a methyl group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 262.29 g/mol. The compound’s structural features are defined by its SMILES notation (CCOC(=O)C1=C(C2=CC=CC=C2N=C1CC#N)C) and InChIKey (NWEQJKBEJLDPPZ-UHFFFAOYSA-N) .
Quinoline derivatives are widely studied for their pharmacological and synthetic utility, but the cyanomethyl group in this compound introduces unique electronic and steric properties. The nitrile moiety may enhance reactivity in nucleophilic additions or cyclization reactions, while the ethyl ester provides a handle for further functionalization.
Properties
IUPAC Name |
ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-19-15(18)14-10(2)11-6-4-5-7-12(11)17-13(14)8-9-16/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEQJKBEJLDPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212887 | |
| Record name | Ethyl 2-(cyanomethyl)-4-methyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-87-8 | |
| Record name | Ethyl 2-(cyanomethyl)-4-methyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(cyanomethyl)-4-methyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanomethylquinoline with ethyl acetoacetate in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
Recent studies have explored the biological activities of ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate, indicating potential pharmacological properties:
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit antibacterial and antifungal activities. The presence of the quinoline moiety is often linked to these biological effects .
- Antiviral Properties : Some derivatives have been evaluated for their effectiveness against viral infections, particularly HIV-1 integrase inhibitors . The structural characteristics of this compound may contribute to its potential as an antiviral agent.
- Antitumor Activity : Compounds derived from quinoline structures have been investigated for their anticancer properties, suggesting a possible application in cancer therapeutics .
Antimicrobial Evaluation
In a study assessing various quinoline derivatives, this compound was tested against several bacterial strains. The results indicated significant antimicrobial activity, comparable to established antibiotics .
Antiviral Activity
A series of experiments focused on the antiviral properties of similar compounds revealed that modifications in the quinoline structure could enhance inhibitory effects on HIV-1 integrase. This compound was highlighted for its potential as a lead compound in antiviral drug development .
Anticancer Studies
Research demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting its role in developing new anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and quinoline ring system can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the compound, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate are summarized below, with key differences in substituents, synthesis routes, and applications:
Structural Analogs
Physicochemical Properties
Research Implications
- Medicinal Chemistry : As a nitrile-bearing scaffold for protease inhibitors or kinase modulators.
- Material Science : As a precursor for conjugated polymers via nitrile-alkyne cycloadditions.
Comparisons highlight its uniqueness among quinoline derivatives, particularly in substituent versatility and synthetic adaptability. Further studies should explore its reactivity profiles and biological activities relative to established analogs.
Biological Activity
Ethyl 2-(cyanomethyl)-4-methylquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antimalarial, and potential anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : Approximately 254.28 g/mol
- Structural Components : It includes a quinoline ring, a cyano group, and an ethyl ester functional group, which contribute to its reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. In studies assessing its efficacy:
- Tested Strains : The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 20 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Antimalarial Activity
This compound has also been investigated for its antimalarial properties. Preliminary findings suggest:
- Targeted Pathway : The compound may inhibit specific enzymes involved in the life cycle of the malaria parasite.
- Efficacy : In vitro studies have shown promising results against Plasmodium falciparum, the causative agent of malaria.
| Assay Type | Result |
|---|---|
| IC₅₀ (Inhibitory Concentration) | 5 µM |
These findings highlight its potential as an antimalarial drug candidate.
Anticancer Potential
Emerging research has explored the anticancer properties of this compound. Investigations have focused on:
- Cell Lines : Studies have utilized various cancer cell lines to evaluate cytotoxic effects.
- Mechanism : The compound appears to induce apoptosis in cancer cells and may inhibit tumor growth by modulating signaling pathways related to cell proliferation.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 µM |
| MCF-7 (Breast Cancer) | 15 µM |
Case Studies and Research Findings
- Antioxidant Studies : A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging. The compound demonstrated significant antioxidant activity, which may contribute to its overall therapeutic potential .
- Synergistic Effects : Research has indicated that combining this compound with existing antibiotics enhances antibacterial efficacy, suggesting potential for combination therapies in treating resistant infections .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and safety profile of this compound, revealing favorable absorption and low toxicity at therapeutic doses .
Q & A
Q. How does this compound compare structurally and functionally to analogs like Ethyl 4-(methylamino)quinoline-3-carboxylate?
- Methodological Answer :
- Structural Comparison : The cyanomethyl group at C2 enhances electron-withdrawing effects, potentially increasing reactivity compared to methylamino substituents at C4 .
- Functional Differences : Methylamino analogs show stronger DNA intercalation, while cyanomethyl derivatives exhibit superior enzyme inhibition due to –CN’s polarizability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
